Fenarimol

Descripción general

Descripción

Fenarimol is a pyrimidine-type fungicide known for its systemic, curative, and protective action against a variety of fungal diseases. It is primarily used to control powdery mildew, rusts, blackspot, and mildew fungi on ornamental plants, trees, lawns, tomatoes, peppers, eggplants, cucumbers, and melons . This compound works by inhibiting the biosynthesis of important steroid molecules in fungi, specifically targeting the enzyme CYP51 .

Aplicaciones Científicas De Investigación

Fenarimol has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Fenarimol primarily targets the brassinosteroid biosynthesis pathway . Brassinosteroids (BRs) are plant-specific polyhydroxysteroids that regulate broad aspects of plant growth and development . This compound also binds competitively to the androgen receptor .

Mode of Action

This compound exhibits potent inhibitory activity against BR biosynthesis . It interferes with the side chain hydroxylation of BR biosynthesis from campestanol to teasterone . The binding affinity of this compound to purified recombinant CYP90D1, a key enzyme in the BR biosynthesis pathway, is high, with a Kd value of approximately 0.79 μM .

Biochemical Pathways

This compound affects the brassinosteroid biosynthesis pathway . This pathway is crucial for plant growth and development. By inhibiting this pathway, this compound disrupts the normal functioning of plants, leading to dwarfism and other developmental abnormalities .

Pharmacokinetics

A minimal-pbtk model has been constructed to predict the kinetic profile of this compound in rats and humans . The model suggests that this compound may have different bioavailability and distribution profiles in different species .

Result of Action

This compound’s action results in the inhibition of BR biosynthesis, leading to dwarfism and the open cotyledon phenotype of Arabidopsis seedlings in the dark . It also induces a deficiency in BR in Arabidopsis . In addition, this compound has been found to affect growth and development by interfering with cellular mechanisms of regeneration, such as cell proliferation, migration, and differentiation/dedifferentiation .

Action Environment

This compound is a foliar fungicide with systemic, curative, and protective action . It has a low aqueous solubility but is soluble in many organic solvents . This compound may be very persistent in soils and aquatic systems depending upon local conditions . Environmental factors such as light, temperature, and soil composition may influence the action, efficacy, and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Fenarimol interacts with various enzymes and proteins, particularly those involved in sterol biosynthesis. It has been found to seriously inhibit ergosterol biosynthesis in sporidia of Ustilago avenae . This interaction with the enzymes involved in sterol biosynthesis is a key aspect of this compound’s biochemical role.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It interferes with the normal division processes of sporidia, resulting in the formation of clusters of interconnected cells . It also affects cell function by influencing key enzymes involved in the biosynthesis and metabolism of steroids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity. Specifically, it inhibits ergosterol biosynthesis, leading to an accumulation of ergosterol precursors . This inhibition is a key part of this compound’s mechanism of action.

Temporal Effects in Laboratory Settings

Over time, this compound’s effects on cellular function can change. For example, during the first doubling period (4 hours), this compound hardly affected dry weight increase and sporidia multiplication of Ustilago avenae. With progressive incubation time (8 hours), further multiplication of sporidia was more severely inhibited .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, rats intraperitoneally injected with a 200 mg kg-1 dose of this compound showed a statistically significant increase in ALP, ALT, AST, CK activities and levels of urea .

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with enzymes involved in this pathway, leading to the inhibition of ergosterol biosynthesis and the accumulation of ergosterol precursors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fenarimol is synthesized by reacting 2,4’-dichlorobenzophenone with an organolithium pyrimidine, which is prepared via bromine-lithium exchange . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the organolithium reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or chromatography to obtain a colorless powder with an aromatic odor .

Análisis De Reacciones Químicas

Types of Reactions: Fenarimol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Comparación Con Compuestos Similares

Fenarimol is compared with other similar compounds such as nuarimol and triphenyltin chloride:

Nuarimol: Similar to this compound, nuarimol is a pyrimidine fungicide that inhibits sterol biosynthesis.

Triphenyltin Chloride: Both compounds exhibit endocrine-disrupting properties, but this compound is primarily used as a fungicide, whereas triphenyltin chloride is used as a biocide in marine environments.

This compound’s uniqueness lies in its dual role as a fungicide and a plant growth regulator, making it a valuable tool in both agriculture and scientific research.

Actividad Biológica

Fenarimol is a pyrimidine-type fungicide primarily used in agriculture to control fungal diseases in crops. Its biological activity extends beyond fungicidal properties, influencing various biological systems in both plants and animals. This article explores the biological activity of this compound, focusing on its effects on enzyme activity, plant growth regulation, and potential therapeutic applications.

This compound acts primarily as an inhibitor of ergosterol biosynthesis, targeting the cytochrome P450 enzyme CYP51. This inhibition disrupts fungal cell membrane integrity, leading to cell death. Additionally, this compound has been shown to affect brassinosteroid (BR) biosynthesis in plants, which is crucial for regulating growth and development.

Effects on Enzyme Activity

Research has demonstrated that this compound significantly impacts glutathione S-transferase (GST) activity in various tissues of rats. A study administered this compound at a dose of 200 mg/kg intraperitoneally and assessed GST activity across different time points.

GST Activity Results

| Tissue | Effect of this compound | Statistical Significance |

|---|---|---|

| Liver | Increased | |

| Kidney | Increased | |

| Brain | Decreased | and |

| Small Intestine | Increased |

The findings indicate that this compound enhances GST activity in the liver, kidney, and small intestine while inhibiting it in the brain . This differential effect suggests potential neurotoxic risks associated with this compound exposure.

Plant Growth Regulation

This compound has been identified as a potent inhibitor of brassinosteroid biosynthesis in plants. In a study involving Arabidopsis, this compound treatment resulted in phenotypes resembling BR-deficient mutants, characterized by short hypocotyls and open cotyledons. The molecular analysis revealed that this compound affects the expression of BR-responsive genes, further confirming its role as a BR biosynthesis inhibitor .

Phenotypic Effects on Arabidopsis

| Concentration (μM) | Phenotypic Outcome |

|---|---|

| 1 | Short hypocotyls |

| 3 | Open cotyledons |

These results highlight this compound's potential as a tool for studying plant hormone signaling pathways and its implications in agricultural practices.

Therapeutic Applications

This compound's biological activity extends to potential therapeutic uses beyond its fungicidal properties. Recent studies have explored its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized analogues of this compound demonstrated significant reductions in parasitemia in mouse models, suggesting that this compound could serve as a basis for developing new treatments for this disease .

Efficacy Against T. cruzi

| Compound | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| This compound | 20 | Reduced parasitemia to undetectable levels |

| Benznidazole | - | Standard comparator |

While this compound showed promise, it did not achieve complete parasitological cure, indicating that further optimization is necessary for clinical applications.

Propiedades

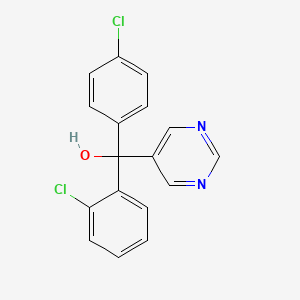

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWDZOIZKMVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032390 | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes., Solid | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60168-88-9 | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60168-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060168889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichloro-α(pyrimidin-5-yl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O088GU930Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117 - 119 °C | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of fenarimol?

A1: this compound, a pyrimidine carbinol fungicide, primarily acts by inhibiting the enzyme 14α-sterol demethylase (CYP51) in fungi. [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, ]

Q2: What are the downstream consequences of this compound's inhibition of 14α-sterol demethylase?

A2: Inhibiting 14α-sterol demethylase disrupts the production of ergosterol, leading to several downstream effects on fungal cells. These include:

- Altered membrane fluidity and permeability: The depletion of ergosterol and accumulation of abnormal sterol precursors affect the structural integrity and function of fungal cell membranes. [, ]

- Impaired fungal growth and development: The compromised membrane integrity and disrupted sterol balance hinder various cellular processes, ultimately leading to growth inhibition and developmental abnormalities in fungi. [, , , ]

- Reduced sporulation: this compound can also inhibit the formation of conidia (asexual spores) in some fungal species, further suppressing disease spread. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C17H12Cl2N2O, and its molecular weight is 331.20 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not explicitly detail specific spectroscopic data, various analytical methods have been employed to characterize and quantify this compound, including:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is frequently used to determine this compound residues in various matrices. [, , , ]

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method offers high sensitivity and selectivity for this compound analysis. [, ]

- High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry Detection (HPLC-DAD/MSD): This advanced technique combines the separation power of HPLC with the identification capabilities of mass spectrometry for detailed analysis. []

Q5: How does this compound perform under various environmental conditions?

A5: Research suggests that this compound can degrade in the environment, and its dissipation rate is influenced by factors like temperature, sunlight exposure, and the presence of other chemicals. [, , ] Studies have examined its breakdown in different solvents, on plant surfaces, and in soil. [, , ]

Q6: Does this compound exhibit any phytotoxicity to plants?

A6: While generally considered safe for various crops at recommended doses, excess application of this compound can induce phytotoxic effects on certain plants, including grapevines. [] Symptoms of phytotoxicity can include stunting, leaf deformation, and necrosis. []

Q7: Does this compound possess any catalytic properties?

A7: this compound is not known to exhibit catalytic properties. Its primary mode of action involves binding to and inhibiting the enzymatic activity of 14α-sterol demethylase, rather than catalyzing a chemical reaction. [, ]

Q8: How does the structure of this compound relate to its activity and selectivity?

A8: Specific structural features are crucial for this compound's activity and selectivity.

- Pyrimidine ring: This moiety is essential for binding to the active site of 14α-sterol demethylase. [, ]

- Chlorine substitutions: These groups contribute to the compound's lipophilicity, influencing its ability to penetrate fungal cell membranes. [, ]

- Hydroxyl group: This functional group is thought to participate in hydrogen bonding interactions within the enzyme's active site. [, ]

Q9: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A9: While the provided research does not detail specific formulation strategies, it highlights that this compound is often formulated as an emulsifiable concentrate (EC) for agricultural applications. [, , ] EC formulations typically involve dissolving the active ingredient in a solvent blend with the addition of emulsifiers to facilitate dispersion in water for spraying. []

Q10: Are there any safety concerns associated with this compound usage?

A10: As with any pesticide, safe and responsible use of this compound is essential. While the provided research focuses on its efficacy and mode of action, it underscores the importance of adhering to recommended application rates and safety guidelines to minimize potential risks to human health and the environment. [, , , ]

Q11: In what systems has this compound shown efficacy against fungal pathogens?

A11: this compound has demonstrated in vitro and in vivo efficacy against various fungal pathogens, including:

- Venturia inaequalis (apple scab): Studies have shown its effectiveness in controlling apple scab in both greenhouse and orchard settings. [, , , ]

- Uncinula necator (grapevine powdery mildew): Research highlights its efficacy against grapevine powdery mildew, although reduced sensitivity in some isolates has been observed. [, ]

- Penicillium italicum (citrus green mold): Laboratory studies have explored its activity against this citrus fruit pathogen. []

- Aspergillus nidulans: This species has served as a model organism to investigate this compound's mode of action and resistance mechanisms. [, ]

Q12: Are there known resistance mechanisms to this compound in fungi?

A12: Yes, several mechanisms can contribute to this compound resistance in fungi:

- Reduced accumulation: This mechanism involves reduced uptake or increased efflux of the fungicide, preventing it from reaching its target site within the fungal cells. [, , , ]

- Target site mutations: Mutations in the gene encoding 14α-sterol demethylase can alter the enzyme's structure, reducing its sensitivity to this compound. [, , , ]

Q13: What analytical techniques are employed to quantify this compound residues?

A13: Several analytical methods are used to measure this compound residues, including:

- GC-ECD: This technique offers high sensitivity for this compound analysis and is commonly employed to monitor residues in various matrices, including fruits, vegetables, and environmental samples. [, , , ]

- HPLC-DAD: This method provides good separation and detection capabilities for this compound, allowing for its quantification in complex mixtures. [, ]

- HPLC-DAD/MSD: Combining HPLC with mass spectrometry detection further enhances the selectivity and sensitivity of this compound analysis. []

Q14: What is the environmental fate of this compound?

A14: this compound can persist in the environment and is subject to various degradation processes, including:

- Photodegradation: Sunlight can break down this compound, and this process can be influenced by the presence of other chemicals, such as surfactants and pigments. [, , ]

- Biodegradation: Microorganisms in soil and water can contribute to this compound degradation, although the rate can vary depending on environmental conditions. []

- Hydrolysis: this compound can also undergo hydrolysis, breaking down in the presence of water. []

Q15: Are there alternative fungicides available for controlling the same fungal diseases as this compound?

A15: Yes, several alternative fungicides with different modes of action can be used to manage the same fungal diseases targeted by this compound. These include:

- Other DMI fungicides: While cross-resistance can occur, other DMI fungicides, particularly those with different chemical structures, might offer effective control. [, ]

- Protective fungicides: These fungicides, such as mancozeb and dithianon, act by preventing fungal spore germination or penetration, offering a different mode of action compared to this compound. [, , ]

- Biological control agents: In some cases, beneficial microorganisms or natural products can be used to suppress fungal diseases, providing an alternative to synthetic fungicides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.